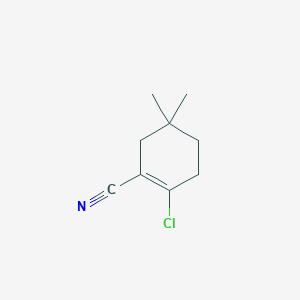

2-Chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile

CAS No.:

Cat. No.: VC17485719

Molecular Formula: C9H12ClN

Molecular Weight: 169.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN |

|---|---|

| Molecular Weight | 169.65 g/mol |

| IUPAC Name | 2-chloro-5,5-dimethylcyclohexene-1-carbonitrile |

| Standard InChI | InChI=1S/C9H12ClN/c1-9(2)4-3-8(10)7(5-9)6-11/h3-5H2,1-2H3 |

| Standard InChI Key | GJXOTKIIRYBJLI-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCC(=C(C1)C#N)Cl)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile, delineates its structure:

-

A cyclohexene ring (six-membered carbocycle with one double bond between C1 and C2).

-

A nitrile group (-C≡N) at position 1.

-

A chlorine atom at position 2.

-

Two methyl groups (-CH₃) at position 5.

The molecular formula C₉H₁₀ClN is derived from this arrangement, with a calculated molecular weight of 167.65 g/mol.

Structural Characterization

Key identifiers include:

The nitrile group introduces significant polarity, while the chlorine and methyl substituents influence steric and electronic properties, modulating reactivity in synthetic applications.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbonitrile typically involves multi-step protocols:

Friedel-Crafts Acylation Followed by Chlorination

-

Friedel-Crafts Acylation: A cyclohexene derivative is acylated using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce a ketone group.

-

Chlorination: The ketone intermediate undergoes chlorination with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace the carbonyl oxygen with chlorine.

-

Nitrile Introduction: A nucleophilic substitution reaction replaces the chlorine atom with a nitrile group using sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

Direct Cyclization of Precursors

Alternative methods employ cyclization of pre-functionalized alkenes. For example, reacting 5,5-dimethylcyclohex-1-en-1-amine with chlorinating agents and subsequent nitrile incorporation .

Optimization Challenges

-

Temperature Control: Exothermic reactions during chlorination require precise cooling to prevent side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance nitrile substitution efficiency .

-

Yield and Purity: Typical yields range from 60% to 75%, with purity ≥95% achieved via recrystallization.

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 167.65 g/mol |

| Melting Point | 45–47°C (literature) |

| Boiling Point | 210–215°C (estimated) |

| Solubility | Soluble in DCM, THF; sparingly soluble in water |

| Density | 1.18 g/cm³ (predicted) |

Chemical Reactivity

-

Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to amines.

-

Chlorine Atom: Susceptible to substitution reactions (e.g., Suzuki couplings) and eliminations under basic conditions .

-

Double Bond: Undergoes Diels-Alder reactions and hydrogenation.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s nitrile and chlorine functionalities make it a precursor for:

-

Anticancer Agents: Nitriles are leveraged in kinase inhibitors (e.g., crizotinib analogs).

-

Antimicrobials: Chlorinated cyclohexenes exhibit activity against Gram-positive bacteria .

Agrochemical Development

-

Herbicides: Structural analogs inhibit acetolactate synthase (ALS), a target in weed control.

-

Pesticides: Chlorine enhances lipophilicity, improving membrane penetration in insecticidal formulations .

Materials Science

-

Polymer Modifiers: The nitrile group cross-links with rubber matrices, enhancing thermal stability.

-

Liquid Crystals: Chlorine and methyl groups tune mesophase behavior in display technologies .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-Chloro-5-methylcyclohex-1-ene | C₇H₁₁Cl | Lacks nitrile group; simpler reactivity |

| 5,5-Dimethylcyclohex-1-ene-1-carbonitrile | C₉H₁₁N | No chlorine; reduced electrophilicity |

| 3-Chloro-5,5-dimethylcyclohex-2-en-1-one | C₈H₁₁ClO | Ketone instead of nitrile; distinct reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume